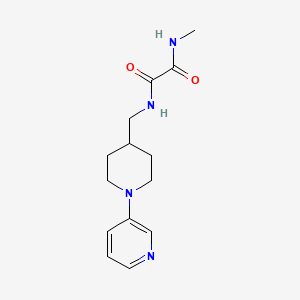

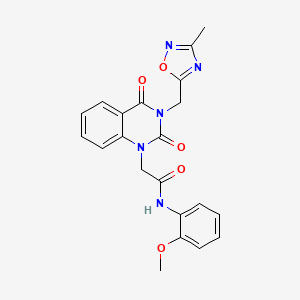

![molecular formula C19H19ClN4O3 B2517042 7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941999-43-5](/img/structure/B2517042.png)

7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is a derivative of the purine family, which is a significant class of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA and their involvement in numerous biochemical processes. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural features have been synthesized and studied, providing insights into the potential characteristics and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including intramolecular alkylation and 1,3-dipolar cycloaddition. For instance, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3-dipolar cycloaddition, which is a common method for constructing five-membered rings with three contiguous stereocenters . Another related compound, 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, was synthesized through intramolecular alkylation, starting from a nitrosopyrimidine derivative . These methods could potentially be adapted for the synthesis of "7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography . Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to predict molecular geometry and compare it with experimental data. These analyses provide detailed information on the molecular conformation, bond lengths, angles, and electronic properties, which are crucial for understanding the behavior of the compound .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be influenced by their substituents. For example, the presence of a chlorophenyl group can affect the electron distribution within the molecule, potentially altering its reactivity in subsequent chemical reactions. The frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) are theoretical tools used to predict sites of chemical reactivity and interactions with other molecules . These analyses can be applied to "7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" to anticipate its behavior in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations can provide insights into thermodynamic properties and non-linear optical (NLO) behavior, which are important for applications in materials science . Additionally, the biological activities, such as antioxidant and antimicrobial properties, have been evaluated for related compounds, indicating potential pharmacological applications . These properties are essential for understanding the practical applications and environmental behavior of the compound.

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Research by Nagahara et al. (1990) focused on synthesizing novel analogues of purine nucleosides, exploring their immunomodulatory effects. They found that certain guanosine analogues, similar in structure to the compound , exhibited significant immunoactivity. These compounds were notably effective in enhancing natural killer cell cytotoxicity and provided protection against viruses in mice, suggesting potential applications in immunotherapy (Nagahara et al., 1990).

Antiasthmatic Properties

A study by Bhatia et al. (2016) synthesized xanthene derivatives, which are structurally related to the compound of interest, for their potential antiasthmatic activity. They found that these derivatives showed significant vasodilator activity, indicating potential utility in developing new anti-asthmatic agents (Bhatia et al., 2016).

Synthesis and Structural Analysis

Simo et al. (1998) described the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, closely related to the compound . This research contributes to the understanding of the structural and synthetic aspects of such compounds (Simo et al., 1998).

Psychotropic Activity

Chłoń-Rzepa et al. (2013) explored derivatives of purine-2,6-dione for their potential psychotropic activity, particularly as ligands for serotonin receptors. This research indicates the potential of purine derivatives in developing treatments for psychiatric conditions (Chłoń-Rzepa et al., 2013).

Adenosine Receptor Affinity

Research by Harden et al. (1991) focused on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which share structural similarities with the compound of interest. They evaluated these compounds for their affinity to A1 adenosine receptors, demonstrating potential applications in modifying adenosine receptor-mediated processes (Harden et al., 1991).

Propiedades

IUPAC Name |

7-(4-chlorophenyl)-4-methyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3/c1-3-4-5-10-23-17(25)15-16(22(2)19(23)26)21-18-24(15)11-14(27-18)12-6-8-13(20)9-7-12/h6-9,11H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUFJYWASCDBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

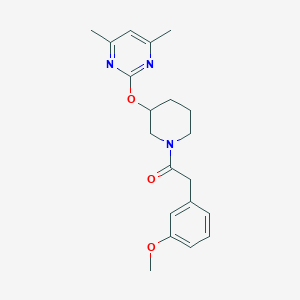

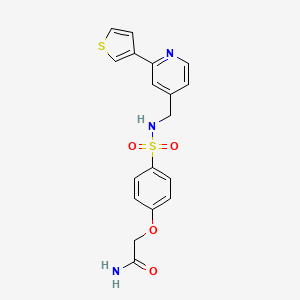

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)

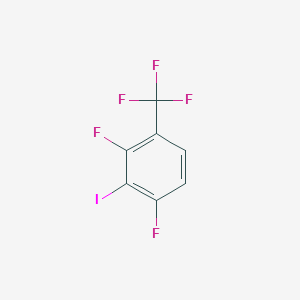

![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2516965.png)

![N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2516968.png)

![3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2516970.png)

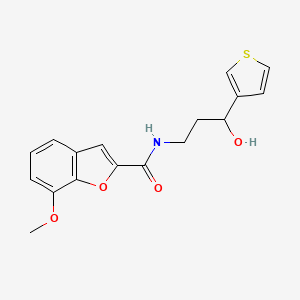

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide](/img/structure/B2516975.png)

![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)